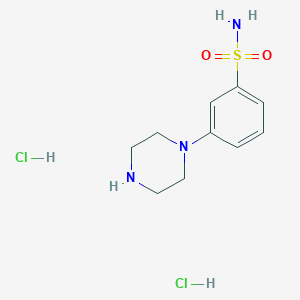
5-bromo-N-(2-(furan-3-yl)éthyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide is an organic compound with the molecular formula C12H11BrN2O2
Applications De Recherche Scientifique
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the furan-3-yl ethyl group. One common method involves the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromo nicotinamide. This intermediate is then reacted with 2-(furan-3-yl)ethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and nicotinamide moiety can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction reactions can modify the functional groups on the furan ring and nicotinamide moiety.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The nicotinamide moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(2-(furan-2-yl)ethyl)nicotinamide
- 5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)nicotinamide
- 5-bromo-N-(2-(furan-2-yl)-2-hydroxyethyl)nicotinamide
Uniqueness
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide is unique due to the specific positioning of the furan ring and the ethyl linkage to the nicotinamide moiety. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-5-10(6-14-7-11)12(16)15-3-1-9-2-4-17-8-9/h2,4-8H,1,3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRELVYQNLUEWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2493705.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B2493708.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)


![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2493718.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2493722.png)
![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)

